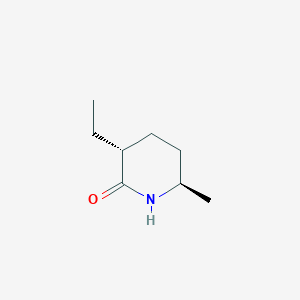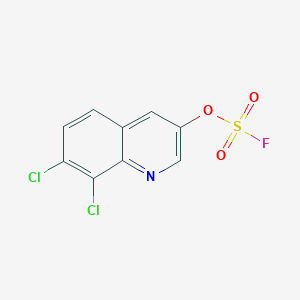
7,8-Dichloro-3-fluorosulfonyloxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloro-3-fluorosulfonyloxyquinoline is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is a quinoline derivative with a sulfonyl fluoride group and two chlorine atoms attached to the quinoline ring. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for various medical applications.
Mécanisme D'action
The mechanism of action of 7,8-Dichloro-3-fluorosulfonyloxyquinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline has shown that it has a range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7,8-Dichloro-3-fluorosulfonyloxyquinoline in lab experiments is that it has a relatively simple synthesis method, making it readily available for research. Additionally, it has been found to have a broad spectrum of antimicrobial activity, making it a useful tool for studying the mechanisms of microbial growth and survival.
However, there are also limitations to using 7,8-Dichloro-3-fluorosulfonyloxyquinoline in lab experiments. One limitation is that it may have toxic effects on certain cell types, making it difficult to study its effects on these cells. Additionally, its mechanism of action is not fully understood, making it challenging to interpret its effects on cells and organisms.
Orientations Futures
There are several future directions for research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline. One direction is to further investigate its antimicrobial properties and potential use as a new antibiotic. Another direction is to study its potential use as an anti-cancer agent, particularly in combination with other cancer treatments. Additionally, research could be conducted to better understand its mechanism of action and how it interacts with different cell types. Overall, further research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline has the potential to lead to the development of new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 7,8-Dichloro-3-fluorosulfonyloxyquinoline involves the reaction of 7,8-Dichloroquinoline with sulfur tetrafluoride and sulfur dioxide. This reaction results in the formation of the sulfonyl fluoride group on the quinoline ring. The resulting compound can then be purified and used for further research.
Applications De Recherche Scientifique
Research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline has shown that it has potential applications in the field of medicine. It has been found to have antimicrobial properties, making it a promising candidate for the development of new antibiotics. It has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
7,8-dichloro-3-fluorosulfonyloxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO3S/c10-7-2-1-5-3-6(16-17(12,14)15)4-13-9(5)8(7)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGBKPJDRARNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)OS(=O)(=O)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

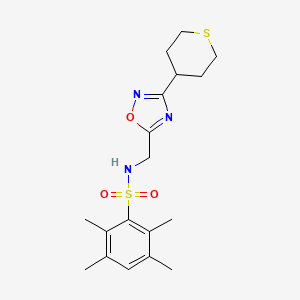
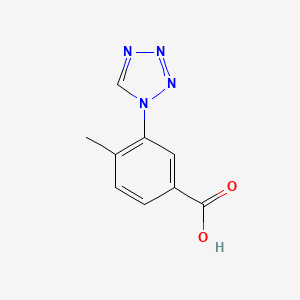
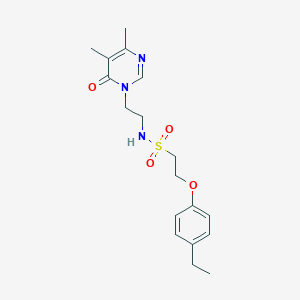
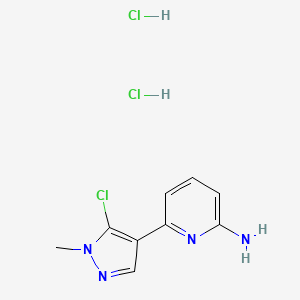
![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)

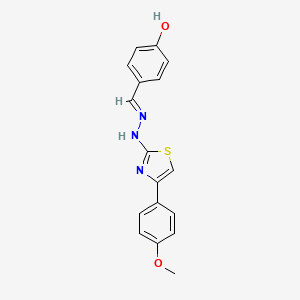
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)

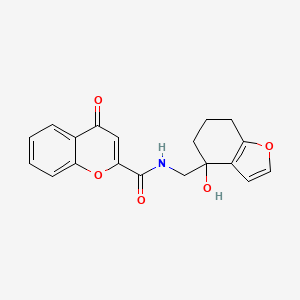

![2-(4-Chlorophenoxy)-1-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B2817481.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2817483.png)
